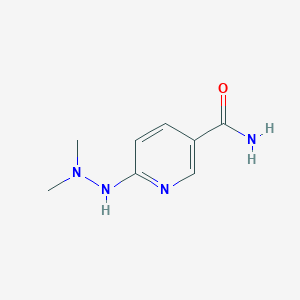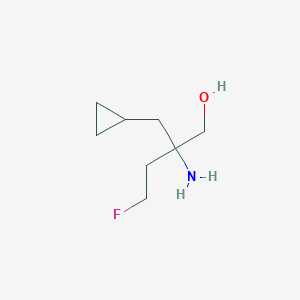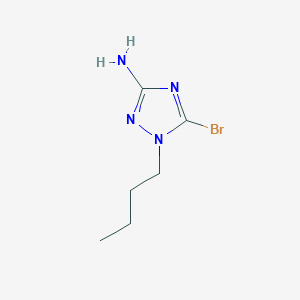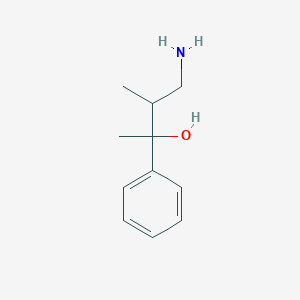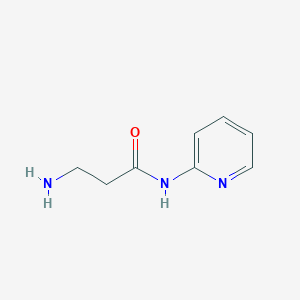![molecular formula C9H17NO2S B13198948 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Propane-2-sulfonyl)-7-azabicyclo[410]heptane is a bicyclic compound featuring a sulfonyl group and an azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a sulfonyl azide with a bicyclic alkene under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety measures are crucial due to the reactive nature of sulfonyl azides and the potential for hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted azabicyclo compounds.
Applications De Recherche Scientifique
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also contribute to the compound’s stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom.
7,7-Dichlorobicyclo[4.1.0]heptane: Contains chlorine atoms instead of a sulfonyl group.
2-Azabicyclo[4.1.0]heptane: Lacks the sulfonyl group but shares the azabicyclo structure.
Uniqueness
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of a bicyclic structure and a sulfonyl group makes it a valuable scaffold for developing new chemical entities with diverse applications.
Propriétés
Formule moléculaire |
C9H17NO2S |
|---|---|
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
7-propan-2-ylsulfonyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H17NO2S/c1-7(2)13(11,12)10-8-5-3-4-6-9(8)10/h7-9H,3-6H2,1-2H3 |
Clé InChI |
VPKGSEKYZGMXMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)N1C2C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


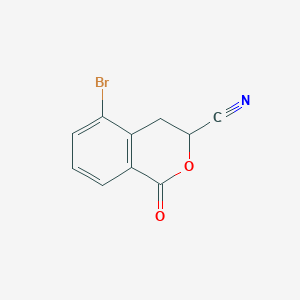
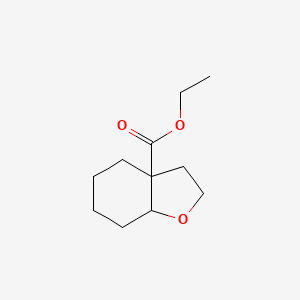

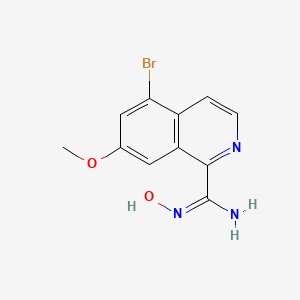
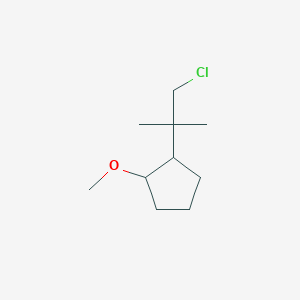
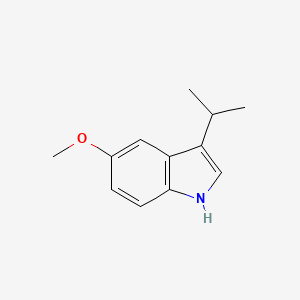
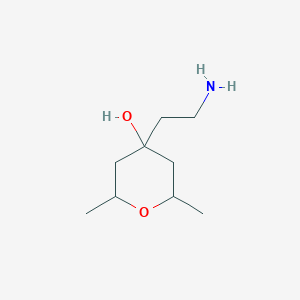
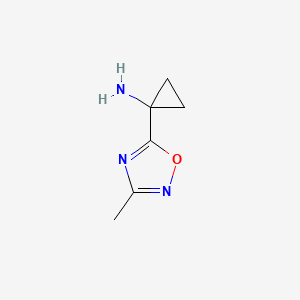
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
